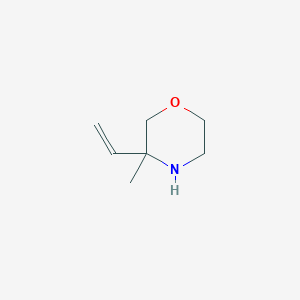

3-Ethenyl-3-methylmorpholine

Description

3-Ethenyl-3-methylmorpholine is a substituted morpholine derivative characterized by an ethenyl (vinyl) group and a methyl group attached to the morpholine ring. Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. Substituents like ethenyl and methyl groups alter the compound’s electronic, steric, and reactivity profiles, making it relevant for applications in organic synthesis, pharmaceuticals, or polymer chemistry.

Properties

IUPAC Name |

3-ethenyl-3-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(2)6-9-5-4-8-7/h3,8H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWQKJVQUOOSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethenyl-3-methylmorpholine can be synthesized through a sequence of coupling, cyclization, and reduction reactions involving amino alcohols and α-haloacid chlorides . The process typically involves:

Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.

Cyclization: The intermediates undergo cyclization to form the morpholine ring.

Reduction: The final step involves reducing the intermediate to yield 3-Ethenyl-3-methylmorpholine.

Industrial Production Methods: Industrial production of 3-Ethenyl-3-methylmorpholine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-3-methylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different morpholine derivatives.

Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while reduction can produce different morpholine derivatives .

Scientific Research Applications

3-Ethenyl-3-methylmorpholine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethenyl-3-methylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary comparable compound in the provided evidence is 2-(3-Thienyl)morpholine (CAS: 1247392-06-8) . Below is a structural and functional comparison:

| Property | 3-Ethenyl-3-methylmorpholine | 2-(3-Thienyl)morpholine |

|---|---|---|

| Substituent Position | Position 3 (ring carbon) | Position 2 (ring carbon) |

| Substituent Groups | Ethenyl (C=C), Methyl (CH₃) | Thiophen-3-yl (aromatic sulfur ring) |

| Molecular Formula | C₇H₁₃NO (estimated) | C₈H₁₁NOS |

| CAS Number | Not provided in evidence | 1247392-06-8 |

| Electronic Effects | Ethenyl (electron-withdrawing via conjugation), Methyl (electron-donating) | Thiophene (electron-rich due to aromaticity and sulfur lone pairs) |

| Potential Applications | Polymer precursors, reactive intermediates | Medicinal chemistry (e.g., kinase inhibitors) |

Reactivity and Solubility

- 3-Ethenyl-3-methylmorpholine : The ethenyl group introduces unsaturation, enabling participation in polymerization or cycloaddition reactions. Methyl groups enhance lipophilicity, reducing water solubility compared to unsubstituted morpholine.

- The sulfur atom may improve solubility in polar aprotic solvents .

Pharmacological Relevance (Indirect Comparison)

While 3-Ethenyl-3-methylmorpholine lacks pharmacological data in the evidence, 2-(3-Thienyl)morpholine shares structural motifs with bioactive molecules. For example, thiophene-containing compounds are prevalent in kinase inhibitors and anticonvulsants due to their ability to modulate protein binding . In contrast, ethenyl groups are more common in polymerizable drug delivery systems.

Research Findings and Limitations

Key Observations

- Synthetic Challenges : Introducing ethenyl groups to morpholine requires careful control of reaction conditions (e.g., radical or catalytic pathways) to avoid polymerization. Thiophene derivatives, however, often utilize cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Stability : Thiophene-containing morpholines exhibit greater thermal stability due to aromaticity, whereas ethenyl-substituted analogs may degrade under oxidative conditions.

Gaps in Evidence

- No direct data on 3-Ethenyl-3-methylmorpholine’s spectroscopic profiles (NMR, IR), toxicity, or industrial use.

- Limited comparative studies between ethenyl- and thienyl-morpholines in the provided sources.

Biological Activity

3-Ethenyl-3-methylmorpholine is a morpholine derivative with significant potential in various biological applications. This compound, characterized by its unique ethenyl and methyl substitutions, has been studied for its interactions with biological systems, including enzyme modulation and potential therapeutic applications. This article delves into the biological activity of 3-Ethenyl-3-methylmorpholine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

3-Ethenyl-3-methylmorpholine has the following structural formula:

This compound features a morpholine ring with an ethenyl group at the 3-position and a methyl group at the same carbon. These substitutions enhance its reactivity and biological activity compared to other morpholine derivatives.

The biological activity of 3-Ethenyl-3-methylmorpholine primarily involves its role as a ligand that can bind to various enzymes and receptors. This binding can modulate their activity, influencing biochemical pathways crucial for therapeutic effects. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially altering cell signaling processes.

- Induction of Apoptosis : Research suggests that it might induce programmed cell death in certain cancer cells.

Antimicrobial Activity

Research has indicated that 3-Ethenyl-3-methylmorpholine exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 40 µg/mL |

These findings suggest that the compound could serve as a potential antimicrobial agent in therapeutic applications.

Anticancer Properties

In a study focusing on the anticancer effects, 3-Ethenyl-3-methylmorpholine was tested on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that particular cancer cell line.

Case Study 1: Enzyme Interaction

A study investigated the interaction of 3-Ethenyl-3-methylmorpholine with α-glucosidase, an enzyme critical for carbohydrate metabolism. The compound was found to inhibit α-glucosidase activity, leading to reduced glucose absorption in vitro. This suggests potential applications in managing diabetes.

Case Study 2: Antiviral Activity

Another research project explored the antiviral properties of this morpholine derivative against HIV-1. Results indicated that it could inhibit viral replication by interfering with reverse transcriptase activity, showcasing its potential as an antiviral agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.